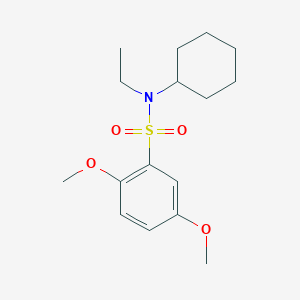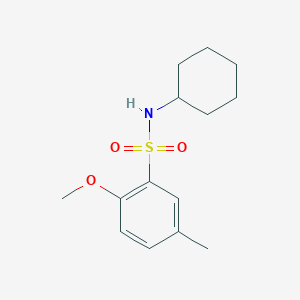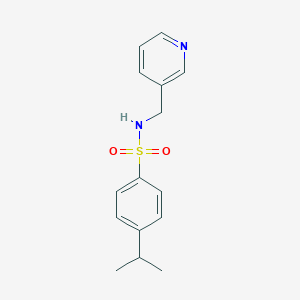
4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. In
作用機序
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, including PLCγ2 and AKT. This leads to activation of downstream pathways that promote cell survival and proliferation. 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways and inducing apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis in B-cell malignancies, 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit the proliferation and survival of normal B cells. This is because BTK is also involved in normal B-cell development and function. However, 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has not been shown to have significant effects on other immune cells, such as T cells and natural killer cells.
実験室実験の利点と制限
One advantage of 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide is its specificity for BTK, which minimizes off-target effects. Another advantage is its potency, which allows for effective inhibition of BTK activity at low concentrations. However, one limitation of 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide is its solubility, which can be a challenge for in vivo studies. Another limitation is its short half-life, which may require frequent dosing in clinical settings.
将来の方向性
For research on 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide include clinical trials in B-cell malignancies, as well as studies on its potential use in autoimmune diseases and other non-malignant conditions. Other future directions include the development of more potent and selective BTK inhibitors, as well as combination therapies with other targeted agents. Finally, further studies are needed to elucidate the long-term effects of BTK inhibition on normal B-cell function and immune surveillance.
合成法
The synthesis of 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide involves several steps, including the preparation of 4-isopropylbenzenesulfonyl chloride, the reaction of 4-isopropylbenzenesulfonyl chloride with 3-pyridinemethanol, and the final reaction of the resulting product with ammonia gas to yield 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide. The yield of 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide is around 50%, and the purity can be increased through recrystallization.
科学的研究の応用
4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated that 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has potent antitumor activity in xenograft models of B-cell malignancies.
特性
製品名 |
4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide |
|---|---|
分子式 |
C15H18N2O2S |
分子量 |
290.4 g/mol |
IUPAC名 |
4-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-12(2)14-5-7-15(8-6-14)20(18,19)17-11-13-4-3-9-16-10-13/h3-10,12,17H,11H2,1-2H3 |
InChIキー |
UISLIXUKBVHZGN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |
正規SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



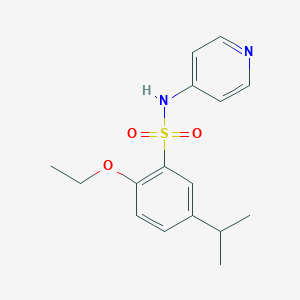
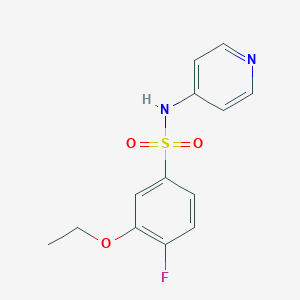
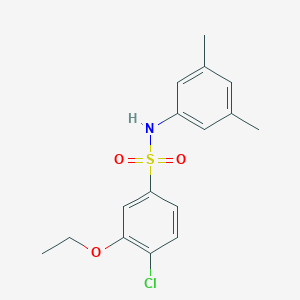



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
